Cas no 1643-90-9 (9H-Purin-6-amine,9-(phenylmethyl)-2-(trifluoromethyl)-)

9H-Purin-6-amine,9-(phenylmethyl)-2-(trifluoromethyl)- structure
1643-90-9 structure
Product Name:9H-Purin-6-amine,9-(phenylmethyl)-2-(trifluoromethyl)-
CAS No:1643-90-9
MF:C13H10F3N5
MW:293.247211933136
CID:227048
PubChem ID:349956
Update Time:2025-04-19

9H-Purin-6-amine,9-(phenylmethyl)-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-amine,9-(phenylmethyl)-2-(trifluoromethyl)-
    • 9-benzyl-2-(trifluoromethyl)purin-6-amine
    • 6-Amino-9-benzyl-2-trifluormethyl-purin
    • 9-benzyl-2-trifluoromethyl-9H-purin-6-ylamine
    • 9-benzyl-2-trifuoromethyladenine
    • AC1L8BHG
    • CHEBI:176472
    • CHEMBL299203
    • NSC409920
    • DTXSID40325385
    • 2-(Trifluoromethyl)-9-benzyl-9H-purin-6-amine
    • NSC-409920
    • DFJNXVPKSGLOMC-UHFFFAOYSA-N
    • 1643-90-9
    • Inchi: 1S/C13H10F3N5/c14-13(15,16)12-19-10(17)9-11(20-12)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20)
    • InChI Key: DFJNXVPKSGLOMC-UHFFFAOYSA-N
    • SMILES: FC(C1N=C(C2=C(N=1)N(C=N2)CC1C=CC=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 293.089
  • Monoisotopic Mass: 293.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.52
  • Boiling Point: 330.2°C at 760 mmHg
  • Flash Point: 153.5°C
  • Refractive Index: 1.648
  • PSA: 69.62

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